molecular formula C16H16ClN7 B15117963 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B15117963
M. Wt: 341.80 g/mol
InChI Key: DIFXAMPYMJGHDE-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that incorporates a piperazine ring, a triazole ring, and a pyrimidine ring

Preparation Methods

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, while the triazole and pyrimidine rings contribute to its overall biological activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine include:

These compounds share structural similarities but differ in their specific functional groups and overall biological activities

Properties

Molecular Formula

C16H16ClN7

Molecular Weight

341.80 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C16H16ClN7/c17-13-2-1-3-14(8-13)22-4-6-23(7-5-22)15-9-16(20-11-19-15)24-12-18-10-21-24/h1-3,8-12H,4-7H2

InChI Key

DIFXAMPYMJGHDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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